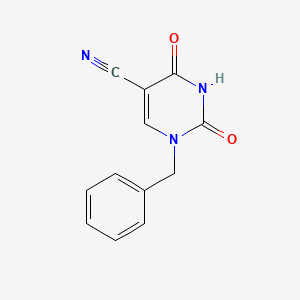

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Descripción general

Descripción

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C12H9N3O2. It is known for its unique structure, which includes a benzyl group attached to a tetrahydropyrimidine ring system.

Métodos De Preparación

The synthesis of 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with cyanoacetic acid, followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been explored for various applications in medicinal chemistry and material science. Below are some notable applications:

Synthesis of Pyrimidine Derivatives

This compound acts as a precursor in the synthesis of various pyrimidine derivatives, which are essential in pharmaceuticals. Pyrimidines are known for their roles in nucleic acids and as building blocks in drug design.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, certain synthesized derivatives have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .

Anticancer Research

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines by inducing apoptosis (programmed cell death). This suggests potential applications in cancer therapeutics .

Anti-inflammatory Properties

Some studies have reported that derivatives of this compound may exhibit anti-inflammatory effects. These findings open avenues for further research into its use for treating inflammatory diseases .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, its role as an enzyme inhibitor can lead to the disruption of metabolic processes in cancer cells, resulting in cell death .

Comparación Con Compuestos Similares

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.

Benzyl-substituted heterocycles: These compounds have a benzyl group attached to different heterocyclic systems, offering a range of biological activities and industrial uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Actividad Biológica

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₂H₁₁N₃O₃

- Molecular Weight: 245.23 g/mol

- CAS Number: 900463-51-6

Antimicrobial Activity

Research indicates that compounds similar to 1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that such derivatives can inhibit the growth of various bacterial strains and fungi. In vitro tests have shown that certain analogs possess minimum inhibitory concentrations (MICs) ranging from 15 µg/mL to 60 µg/mL against Gram-positive and Gram-negative bacteria .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. A related study highlighted that pyrimidine derivatives showed promising activity against Leishmania species with IC50 values in the range of 18.9–61.7 µM . These findings suggest that modifications to the pyrimidine structure can enhance biological efficacy against parasitic infections.

Cytotoxicity and Anticancer Properties

Preliminary studies have indicated potential cytotoxic effects of this compound on cancer cell lines. For example, derivatives of this compound were tested on A431 vulvar epidermal carcinoma cells and exhibited significant inhibition of cell proliferation at concentrations as low as 25 µM . The selectivity index for these compounds indicates a favorable therapeutic window for further development.

The biological activity of this compound is thought to stem from its ability to interfere with nucleic acid synthesis pathways in target organisms. This interference may lead to apoptosis in cancer cells and inhibition of replication in microbial pathogens .

Case Studies

Propiedades

IUPAC Name |

1-benzyl-2,4-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c13-6-10-8-15(12(17)14-11(10)16)7-9-4-2-1-3-5-9/h1-5,8H,7H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPWTXZTZCRWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384935 | |

| Record name | 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816946 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57712-62-6 | |

| Record name | 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.